molecular formula C18H18ClNO2 B281733 2-(4-chlorobenzoyl)-N,N-diethylbenzamide

2-(4-chlorobenzoyl)-N,N-diethylbenzamide

Cat. No.: B281733
M. Wt: 315.8 g/mol
InChI Key: PSRITGVQRLPEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorobenzoyl)-N,N-diethylbenzamide is a synthetic benzamide derivative intended for research and development purposes. This compound is provided exclusively for laboratory investigation and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Applications and Research Value: The specific research applications, mechanism of action, and biological activity for this compound are not currently detailed in the scientific literature. Benzamide derivatives are a broad class of compounds studied for various potential activities. Researchers are exploring this compound to characterize its properties and potential utility in scientific inquiries. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before handling this material. Proper laboratory safety protocols, including the use of personal protective equipment, must be followed.

Properties

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

IUPAC Name

2-(4-chlorobenzoyl)-N,N-diethylbenzamide

InChI

InChI=1S/C18H18ClNO2/c1-3-20(4-2)18(22)16-8-6-5-7-15(16)17(21)13-9-11-14(19)12-10-13/h5-12H,3-4H2,1-2H3

InChI Key

PSRITGVQRLPEFH-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Amide Nitrogen

The N,N-diethyl groups in the target compound contrast with other nitrogen substituents in analogs:

  • N,N-Diethyl vs.
  • N,N-Diethyl vs. Thioureido () : 2-(3,3-Diethylthioureido)-N,N-diethylbenzamide introduces a thioureido moiety, which may increase hydrogen-bonding capacity and alter solubility compared to the simpler diethyl substitution.

Benzoyl Group Modifications

The 4-chlorobenzoyl group distinguishes the target compound from analogs with different aromatic substituents:

  • 4-Chloro vs.
  • 4-Chloro vs. 4-Bromo () : Bromine’s larger atomic size in 4-bromo-N-(2-nitrophenyl)benzamide may introduce steric hindrance, affecting binding in biological targets compared to chlorine.

Heterocyclic vs. Benzamide Scaffolds

  • Benzamide vs. Oxadiazine () : 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines incorporate a heterocyclic ring, which can enhance rigidity and bioactivity compared to the flexible benzamide backbone.

Data Table: Key Structural Analogs and Properties

Compound Name Amide N Substituent Aromatic Substituent Molecular Formula Notable Properties (Inferred) Reference
2-(4-Chlorobenzoyl)-N,N-diethylbenzamide Diethyl 4-Chlorobenzoyl C₁₈H₁₉Cl₂NO₂ High lipophilicity, moderate reactivity
N-(2,2-Diphenylethyl)-4-nitrobenzamide Diphenylethyl 4-Nitro C₂₁H₁₈N₂O₃ High electron-withdrawing effect
2-(3,3-Diethylthioureido)-N,N-diethylbenzamide Diethyl + Thioureido None C₁₆H₂₅N₃OS Enhanced hydrogen-bonding capacity
6-(4-Chlorophenyl)-N-aryl-4H-1,3,5-oxadiazin-2-amine Aryl 4-Chlorophenyl + Trichloromethyl C₁₅H₁₀Cl₄N₂O Rigid heterocyclic scaffold
2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide Thiazolyl 2-Chloro + 4-Methoxybenzyl C₁₉H₁₆ClN₂O₂S Metabolic stability, π-stacking

Key Research Findings

  • Synthetic Flexibility : The target compound’s synthesis can leverage established amidation protocols used for nitro- and chloro-substituted benzamides .
  • Lipophilicity vs.
  • Halogen Effects : Chlorine’s balance of electron-withdrawing character and moderate steric bulk may optimize receptor binding compared to bulkier halogens (e.g., bromine in ) .

Preparation Methods

Classical Schotten-Baumann Reaction

The Schotten-Baumann reaction remains a foundational method for synthesizing benzamides. In this approach, 4-chlorobenzoyl chloride reacts with N,N-diethylamine in a biphasic system (water and dichloromethane) under basic conditions. Triethylamine is typically employed to neutralize HCl, driving the reaction forward.

Procedure :

  • Dissolve N,N-diethylamine (1.2 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C.

  • Add 4-chlorobenzoyl chloride (1.0 eq) dropwise with vigorous stirring.

  • Warm to room temperature and stir until completion (monitored by TLC).

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography.

Yield : 70–74%.
Advantages : Simplicity, scalability, and compatibility with electron-deficient acyl chlorides.
Limitations : Requires careful handling of moisture-sensitive reagents.

Carbodiimide-Mediated Coupling

EDCI/HOBt Activation

Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate amide bond formation under mild conditions. Hydroxybenzotriazole (HOBt) is often added to suppress racemization.

Procedure :

  • Mix 4-chlorobenzoic acid (1.0 eq), EDCI (1.2 eq), and HOBt (0.1 eq) in acetonitrile.

  • Add N,N-diethylamine (1.5 eq) and stir at room temperature for 18 hours.

  • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 40–74% depending on substituents.
Key Observation : Electron-withdrawing groups (e.g., -NO₂, -CN) on the benzoyl moiety reduce yields due to decreased nucleophilicity of the amine.

Mitsunobu Reaction for Benzamide Synthesis

Non-Classical Mechanism

The Mitsunobu reaction enables direct coupling of 4-chlorobenzoic acid with N,N-diethylamine using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This method bypasses acyl chloride intermediates, making it advantageous for acid-sensitive substrates.

Procedure :

  • Combine 4-chlorobenzoic acid (1.0 eq), N,N-diethylamine (1.2 eq), and PPh₃ (1.2 eq) in toluene.

  • Add DEAD (1.2 eq) dropwise and reflux for 18 hours.

  • Filter, concentrate, and purify via flash chromatography (ethyl acetate/hexane).

Yield : 26–67%.
Mechanistic Insight : The reaction proceeds via an acyloxyphosphonium ion intermediate, confirmed by NMR studies.

Palladium-Catalyzed Decarboxylative Ortho-Acylation

Oxidative Coupling with α-Oxocarboxylic Acids

Palladium catalysis offers a regioselective route to functionalized benzamides. Phenylglyoxylic acid serves as an acyl source, with (NH₄)₂S₂O₈ as the oxidant.

Procedure :

  • Charge N,N-diethylbenzamide (1.0 eq), phenylglyoxylic acid (2.0 eq), Pd(TFA)₂ (10 mol%), and (NH₄)₂S₂O₈ (3 eq) in 1,2-dichloroethane.

  • Heat at 80°C for 24 hours.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via chromatography.

Yield : 41–85%.
Scope : Tolerates electron-donating and electron-withdrawing groups but struggles with sterically hindered amines.

Comparative Analysis of Methods

Method Yield Range Reaction Time Key Advantages Limitations
Schotten-Baumann70–74%2–6 hoursScalable, simple setupMoisture-sensitive reagents
EDCI/HOBt Coupling40–74%12–24 hoursMild conditions, versatileSensitive to electronic effects
Mitsunobu Reaction26–67%18 hoursAvoids acyl chloridesHigh reagent cost, phosphine byproducts
Palladium Catalysis41–85%24 hoursRegioselective, functional group toleranceRequires inert atmosphere, expensive Pd

Optimization Strategies

Solvent Effects

  • Dichloromethane : Preferred for Schotten-Baumann due to immiscibility with water.

  • Acetonitrile : Enhances EDCI-mediated coupling rates via polar aprotic environment.

  • Toluene : Optimal for Mitsunobu reactions to stabilize intermediates.

Temperature Control

  • 0°C to RT : Critical for exothermic acyl chloride reactions to prevent side products.

  • 80°C : Necessary for Pd-catalyzed decarboxylation to proceed efficiently .

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (IC50/EC50) using GraphPad Prism. Report Hill slopes (1.0–1.5) and R² > 0.95. For outliers, apply Grubbs’ test (α = 0.05) .

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